ER proteostasis regulator-1
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Overview
Description
ER proteostasis regulator-1 is a small molecule that plays a crucial role in maintaining protein homeostasis within the endoplasmic reticulum. This compound is particularly significant in the context of diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders. By modulating the unfolded protein response, this compound helps to alleviate the stress caused by the accumulation of misfolded proteins, thereby promoting cellular health and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ER proteostasis regulator-1 typically involves a multi-step organic synthesis process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its activity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: ER proteostasis regulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents .
Scientific Research Applications
ER proteostasis regulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and stability, as well as to develop new synthetic methodologies for small molecule synthesis.
Biology: Employed in research on cellular stress responses, protein homeostasis, and the mechanisms underlying neurodegenerative diseases.
Medicine: Investigated as a potential therapeutic agent for diseases associated with protein misfolding and aggregation, such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of biopharmaceuticals and the optimization of protein production processes
Mechanism of Action
ER proteostasis regulator-1 exerts its effects by modulating the unfolded protein response, a cellular stress response pathway that is activated by the accumulation of misfolded proteins in the endoplasmic reticulum. This compound selectively activates the transcription factor ATF6, which in turn upregulates the expression of genes involved in protein folding, degradation, and quality control. By enhancing the protein-folding capacity of the endoplasmic reticulum, this compound helps to restore protein homeostasis and alleviate cellular stress .
Comparison with Similar Compounds
ER proteostasis regulator-1 can be compared with other small molecule proteostasis regulators, such as:
AA147: A compound that selectively activates the ATF6 pathway, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its selective activation of the ATF6 pathway, which allows for targeted modulation of protein homeostasis without inducing global endoplasmic reticulum stress .
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZOGZIIHRAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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